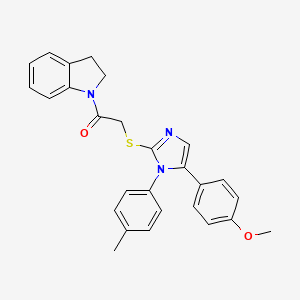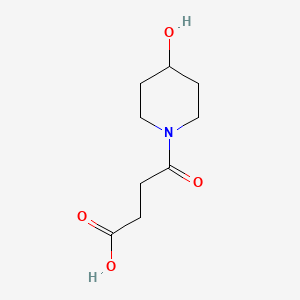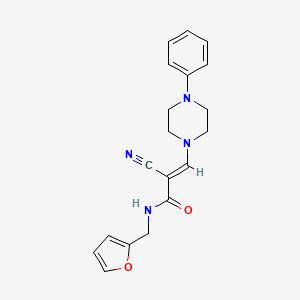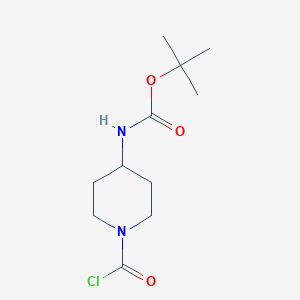![molecular formula C23H27N5O5S2 B2529148 Ethyl 4-((4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 851987-61-6](/img/structure/B2529148.png)
Ethyl 4-((4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , Ethyl 4-((4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate, is a complex organic molecule that may have potential biological activity due to the presence of several functional groups known to confer various properties. While the provided papers do not directly discuss this compound, they do provide insight into the synthesis and characterization of structurally related compounds, which can be informative for understanding the compound of interest.
Synthesis Analysis
The synthesis of related piperazine derivatives is described in the first paper, where a four-component cyclo condensation is employed. This method involves the use of diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with a sulfate ion on yttrium oxide as a catalyst in an ethanol solvent . Although the compound of interest is not synthesized in this study, the methodology could potentially be adapted for its synthesis, considering the piperazine core is a common structural motif.
Molecular Structure Analysis
The molecular structure of related compounds is characterized using various spectroscopic techniques, including infrared (IR) spectroscopy, proton (1H) and carbon-13 (13C) nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry . These techniques are crucial for confirming the structure of synthesized compounds. For the compound of interest, similar analytical methods would be used to deduce its structure and confirm the successful synthesis.
Chemical Reactions Analysis
The second paper discusses an unexpected reaction involving a pyrazolo[5,1-c][1,2,4]triazine derivative and thiourea, which undergoes an ANRORC rearrangement and N-formylation . This highlights the complexity of chemical reactions that can occur with such heterocyclic compounds. The compound of interest, with its benzo[d]thiazolyl and sulfonyl piperazine moieties, may also undergo unique reactions, which would be important to study to understand its reactivity and potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound of interest would likely include its solubility in various solvents, melting point, and stability under different conditions. These properties are not directly reported in the provided papers, but the methods used for related compounds, such as antimicrobial screening, suggest that the compound of interest could also be evaluated for biological activities . The presence of a benzo[d]thiazolyl group could imply certain electronic properties that influence its biological activity.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Evaluation
Research has been conducted on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, with the aim of developing effective antibacterial agents. These studies have led to the creation of compounds exhibiting significant antibacterial activity, highlighting the potential of such chemical structures in the fight against bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Heterocyclic Compound Synthesis
The microwave-assisted synthesis of hybrid molecules containing specific acid moieties linked to piperazine and their subsequent screening for antimicrobial, antilipase, and antiurease activities have uncovered compounds with notable antimicrobial activity. This research demonstrates the utility of these compounds in medicinal chemistry and potential therapeutic applications (Başoğlu et al., 2013).
Biological Evaluation of New Compounds
Studies have also focused on the synthesis, characterization, and biological evaluation of new benzothiazoles as antimicrobial agents. Although some compounds showed no activity, the research contributes to the understanding of the structural requirements for antimicrobial efficacy and the development of new therapeutic agents (Al-Talib et al., 2016).
Anticancer and Antimicrobial Assessments
Further research into heterocyclic compounds utilizing ethyl 1-aminotetrazole-5-carboxylate has provided insights into their antimicrobial assessment. These studies offer a foundation for the development of novel antimicrobial and potentially anticancer agents by exploring the structural modifications and biological activities of these compounds (Taha & El-Badry, 2010).
Eigenschaften
IUPAC Name |
ethyl 4-[4-[[(5,7-dimethyl-1,3-benzothiazol-2-yl)amino]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O5S2/c1-4-33-23(30)27-9-11-28(12-10-27)35(31,32)18-7-5-17(6-8-18)21(29)25-26-22-24-19-14-15(2)13-16(3)20(19)34-22/h5-8,13-14H,4,9-12H2,1-3H3,(H,24,26)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFUJRZKCHGNOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=CC(=CC(=C4S3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-Fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2529071.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2529072.png)


![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2529078.png)
![5-((3,5-Dimethylpiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2529080.png)




![1-Prop-2-enoyl-N-[(1R)-1-thiophen-2-ylethyl]piperidine-4-carboxamide](/img/structure/B2529085.png)

